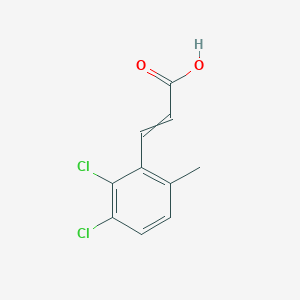

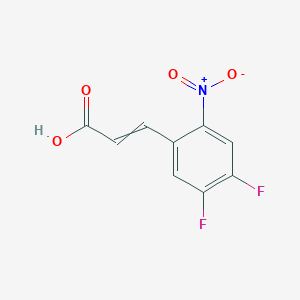

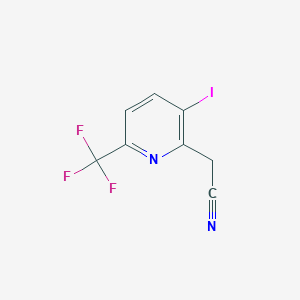

![molecular formula C15H20N2O5S B1413702 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173115-69-8](/img/structure/B1413702.png)

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid (TBOSPCA) is a carboxylic acid that has been used for a variety of scientific research applications. TBOSPCA is a versatile compound, as it can be synthesized in a variety of ways and its structure can be modified to create different derivatives. TBOSPCA has a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

The compound’s structure, featuring a tert-butylsulfamoyl group, makes it a valuable intermediate in pharmaceutical synthesis . It can be utilized in the preparation of various drug candidates, particularly those targeting the central nervous system, due to its ability to cross the blood-brain barrier.

Biological Activity of Sulfonamide-Based Indole Analogs

Sulfonamide-based indole analogs, which include structures similar to TBOA, have shown a range of pharmacological actions. They have been employed as active ingredients in drug design and production, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Medicinal Chemistry

As a chemically differentiated building block, TBOA is used in medicinal chemistry for the preparation of drug candidates containing hindered amine motifs . Its unique structure allows for the development of new therapeutic agents with potential applications in various diseases.

Organic Synthesis

The tert-butylsulfamoyl group in TBOA provides a steric hindrance that is beneficial in organic synthesis. It can be used to create novel organic compounds with complex structures, which are often challenging to access through traditional methods .

Chiral Sulfinamide Reagents

TBOA’s structural components are related to chiral sulfinamide reagents, which are widely used in asymmetric synthesis. These reagents assist in highly diastereoselective conversions and are valued for their easy access, recyclability, and assistance in large-scale reactions .

Drug Design and Development

The compound’s sulfonyl and carboxylic acid groups make it a suitable pharmacophore for drug design. It can undergo substitution reactions, primarily at the C-3 position, which is advantageous for creating pharmacologically active derivatives .

Cold-Chain Transportation

Due to its stability and potential for use in sensitive pharmaceutical applications, TBOA requires cold-chain transportation to maintain its integrity during delivery and storage .

Propriétés

IUPAC Name |

1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGGVNFDLVXYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

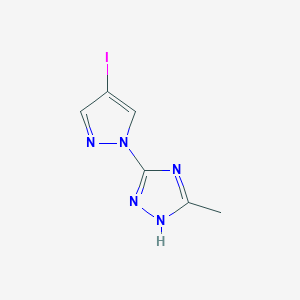

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

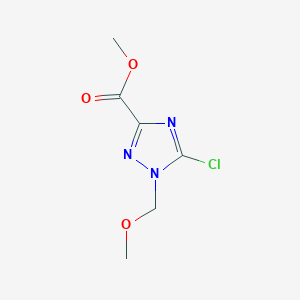

![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)

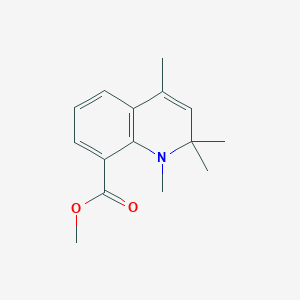

![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)